(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride
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Overview
Description
(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of an amino group and a methyl ester group. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride is ornithine aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the urea cycle and proline biosynthesis .
Mode of Action
The compound inhibits OAT through a unique mechanism. It undergoes fluoride ion elimination to form an activated 1,1’-difluoroolefin, which then undergoes conjugate addition and hydrolysis . This process results in the inactivation of OAT .
Pharmacokinetics
It’s known that the compound has been effective in inhibiting the growth of hepatocellular carcinoma (hcc) in athymic mice implanted with human-derived hcc, even at a dose of 01 mg/kg . This suggests that the compound has good bioavailability and is able to reach its target effectively.
Result of Action
The primary result of the action of this compound is the inhibition of OAT. This inhibition has been implicated as a potential treatment for hepatocellular carcinoma (HCC), the most common form of liver cancer .
Action Environment
It’s known that the compound is effective in a biological environment, as evidenced by its efficacy in animal models .
Biochemical Analysis
Biochemical Properties
The role of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride in biochemical reactions is primarily as an inhibitor of the enzyme ornithine aminotransferase . This enzyme is involved in the urea cycle and the production of the amino acid proline .
Cellular Effects
This compound has been shown to inhibit the growth of hepatocellular carcinoma (HCC) in athymic mice implanted with human-derived HCC, even at a dose of 0.1 mg/kg . This suggests that the compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inactivation of the enzyme ornithine aminotransferase through a process of fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis .
Dosage Effects in Animal Models
In animal models, this compound has been shown to slow the progression of HCC, even at a dose of 0.1 mg/kg
Metabolic Pathways
Given its role as an inhibitor of ornithine aminotransferase, it is likely involved in the urea cycle and proline synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride typically involves the following steps:
Cyclopentanecarboxylic Acid Derivative Formation: The starting material, cyclopentanecarboxylic acid, undergoes esterification to form the methyl ester derivative.
Amination: The methyl ester is then subjected to amination, where an amino group is introduced at the 3-position of the cyclopentane ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Large-scale Esterification: Using catalysts to speed up the esterification process.
Efficient Amination:
Purification: Utilizing crystallization and filtration techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride: A stereoisomer with different spatial arrangement of atoms.
Cyclopentanecarboxylic Acid Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its isomers and other derivatives. This uniqueness makes it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (1S,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCJNXERREXFB-GEMLJDPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222530-45-2 |
Source
|
Record name | Cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1R,3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222530-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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